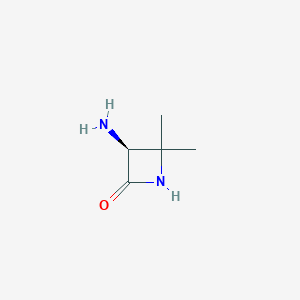
(3S)-3-amino-4,4-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-4,4-dimethylazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are structurally related to beta-lactams, a class of compounds known for their antibiotic properties. The presence of the amino group and the dimethyl substitution at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4,4-dimethylazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a beta-amino acid derivative with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and conditions would be optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
(3S)-3-amino-4,4-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4,4-dimethylazetidin-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the azetidinone ring can interact with enzymes and proteins. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-4,4-dimethylazetidin-2-one: Unique due to its specific substitution pattern.
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide: Another azetidinone derivative with different substituents.
(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
820253-37-0 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3S)-3-amino-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3(6)4(8)7-5/h3H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 |
InChI Key |
WAPXKYQZDSODMH-GSVOUGTGSA-N |
Isomeric SMILES |
CC1([C@@H](C(=O)N1)N)C |
Canonical SMILES |
CC1(C(C(=O)N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
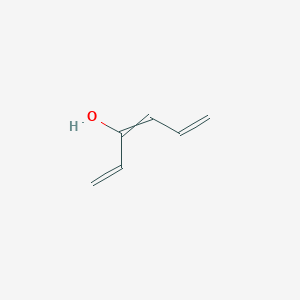
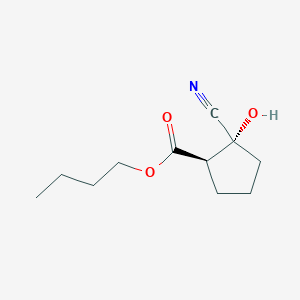
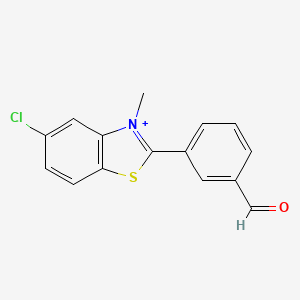
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

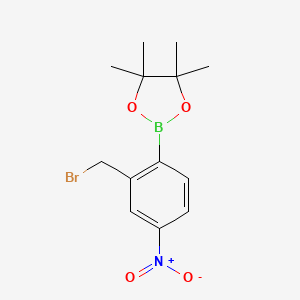
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)

![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
